4,6-dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine
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Overview
Description
4,6-Dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with methoxy groups at the 4 and 6 positions, and a piperazine ring attached to a methoxyphenyl group at the 2 position. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.
Mechanism of Action
Mode of Action
The presence of a piperazine ring in its structure suggests that it might interact with g protein-coupled receptors (gpcrs), a common target of piperazine derivatives .
Pharmacokinetics
The lipophilicity of the compound, suggested by its chemical structure, may allow it to diffuse easily into cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves multiple steps. One common method includes the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with a piperazine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Condensation Reactions: It can participate in condensation reactions with carboxylic acids to form amides or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in chloroform.
Oxidation: Hydrogen peroxide in the presence of sodium tungstate dihydrate.
Condensation: Carboxylic acids and amines in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored for its potential use in treating neurodegenerative diseases and other medical conditions.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine: Similar structure but lacks the methoxyphenyl group.
4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine: Similar structure with a different substitution pattern.
Uniqueness
4,6-Dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine is unique due to the presence of the methoxyphenyl group attached to the piperazine ring, which may contribute to its distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
4,6-dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-22-14-7-5-4-6-13(14)20-8-10-21(11-9-20)17-18-15(23-2)12-16(19-17)24-3/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVJDAAIOQIHRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=CC(=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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